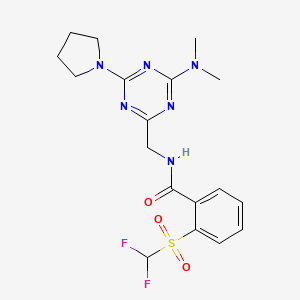

2-((difluoromethyl)sulfonyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Beschreibung

This compound features a 1,3,5-triazine core substituted with dimethylamino and pyrrolidin-1-yl groups at the 4- and 6-positions, respectively. A benzamide moiety, modified with a difluoromethylsulfonyl group, is linked via a methylene bridge to the triazine ring.

Eigenschaften

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N6O3S/c1-25(2)17-22-14(23-18(24-17)26-9-5-6-10-26)11-21-15(27)12-7-3-4-8-13(12)30(28,29)16(19)20/h3-4,7-8,16H,5-6,9-11H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDUBMLSANEOGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Chemical Structure and Properties

The compound features a difluoromethyl sulfonyl group , a dimethylamino group , and a pyrrolidinyl-substituted triazine moiety . Its structure can be summarized as follows:

- Molecular Formula : C_{14}H_{17}F_{2}N_{5}O_{2}S

- Molecular Weight : 365.38 g/mol

- IUPAC Name : 2-((difluoromethyl)sulfonyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Research indicates that the compound may act as an inhibitor of specific biological pathways, particularly those involving receptor interactions and enzyme activities. The presence of the dimethylamino group suggests potential interactions with neurotransmitter receptors, while the triazine ring may contribute to its binding affinity and selectivity.

Anticancer Activity

Several studies have highlighted the compound's potential in cancer therapy:

- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, the compound showed enhanced efficacy, suggesting a potential role in combination therapy strategies.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

- Cognitive Enhancement : Animal studies indicated that administration of the compound improved cognitive functions in models of Alzheimer's disease, potentially through modulation of acetylcholine levels.

- Antidepressant-like Activity : Behavioral assays revealed that the compound may exert antidepressant effects, possibly through serotonin receptor modulation.

Antimicrobial Activity

Preliminary tests suggest that the compound possesses antimicrobial properties against certain bacterial strains. Further research is needed to elucidate its mechanism of action in this context.

Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 12 µM after 48 hours of treatment.

Case Study 2: Cognitive Enhancement

A rodent model was used to assess cognitive function post-treatment with the compound. Results indicated significant improvement in memory retention scores compared to control groups, suggesting potential applications in treating neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Molecular Formula

Molecular Weight

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that compounds with similar structural features exhibit significant cytotoxicity against cancer cell lines such as HeLa and HepG2. The difluoromethyl group may enhance the binding affinity to cancer-related enzymes or receptors, leading to improved therapeutic efficacy .

The compound is being explored for its antiviral and anti-inflammatory properties.

Antiviral Potential

In studies involving non-nucleoside inhibitors for respiratory syncytial virus (RSV), structural modifications similar to those in this compound have shown varying levels of antiviral potency. This suggests that compounds with difluoromethyl substitutions could be promising in antiviral drug development .

Anti-inflammatory Properties

Furan derivatives related to this compound have demonstrated anti-inflammatory activities comparable to established COX-2 inhibitors, indicating a potential for similar effects in this compound .

Industrial Applications

Due to its unique properties, the compound is also being considered for use in specialty chemicals and materials production. Its ability to act as a building block in organic synthesis can facilitate the development of new materials with specific functionalities.

Analyse Chemischer Reaktionen

2.1. Sulfonamide Formation

The difluoromethylsulfonyl group is introduced via nucleophilic substitution or sulfonation. For benzamide derivatives, sulfonamide formation typically involves:

-

Reagents : Chlorosulfonic acid, sulfonic acid chloride, or fluorinated alkylating agents.

-

Conditions : Reaction with an amine or hydroxyl group to form the sulfonamide bond.

Example : In WO2020047323A1, sulfonamides are synthesized using benzenesulfonyl chloride derivatives, which may parallel the formation of the difluoromethylsulfonyl group here .

2.3. Amide Bond Formation

The benzamide moiety is formed by reacting benzoyl chloride with an amine (e.g., the triazine-substituted amine). This step typically involves:

-

Reagents : Activated carboxylic acid derivatives (e.g., chlorides) and coupling agents (e.g., HATU, EDCl).

-

Conditions : Room temperature or mild heating in aprotic solvents (e.g., DMF, THF).

Example : In PMC7497404, benzamide derivatives are synthesized using fluorinated benzoyl chlorides, highlighting the role of fluorination in modulating reactivity .

Reaction Conditions and Reagents

Functional Group Interactions

The compound’s difluoromethylsulfonyl group and triazine ring influence reactivity:

-

Sulfonamide : Acts as a leaving group under basic conditions but is stable under mild acidic conditions .

-

Triazine : Electron-deficient ring facilitates nucleophilic substitution, enabling functionalization with amines (e.g., pyrrolidine) .

Stability and Purification

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

Pyrrolidine-Containing Triazine Derivatives

The compound in , N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide, shares the pyrrolidin-1-yl substituent but incorporates additional hydroxymethyl and butyryl groups. This increases molecular weight (~750 g/mol vs. ~500 g/mol for the target compound) and may reduce membrane permeability .

Fluorinated vs. Non-Fluorinated Analogues

The difluoromethylsulfonyl group in the target compound provides enhanced electronegativity and resistance to enzymatic degradation compared to non-fluorinated sulfonyl groups in analogs like those in and . For example, 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () lack fluorine on the sulfonyl group, resulting in lower logP values (estimated 2.1–2.5 vs. ~3.0 for the target compound) .

Spectral Comparison :

- IR: The target compound’s IR spectrum would show νC=S (1247–1255 cm⁻¹, absent in non-thione analogs) and νNH (3278–3414 cm⁻¹), consistent with tautomeric stability observed in .

- ¹H-NMR: Pyrrolidine protons (δ 1.8–2.1 ppm) and dimethylamino singlet (δ 2.9–3.1 ppm) distinguish it from analogs with aromatic or chloro substituents .

Research Findings and Implications

- Antimicrobial Potential: While highlights antimicrobial activity in sulfonamide-triazine hybrids, the target compound’s difluoromethylsulfonyl group may enhance bioavailability and target affinity .

- Stability: Fluorination improves metabolic stability over non-fluorinated analogs, as seen in EPFR studies (), where fluorinated radicals exhibit prolonged activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can its purity be validated?

- Answer: The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution at the triazine core and sulfonylation. A plausible route starts with functionalizing the 1,3,5-triazin-2-yl moiety via substitution reactions with pyrrolidine and dimethylamine, followed by coupling to a benzamide scaffold bearing a difluoromethylsulfonyl group. Validation of purity should employ HPLC-MS for molecular weight confirmation and 1H/13C-NMR to verify substitution patterns. For sulfonamide formation, monitor reaction progress via FTIR (C=S/C=O stretches at 1240–1680 cm⁻¹) and ensure complete conversion to avoid byproducts .

Q. Which spectroscopic techniques are critical for characterizing the triazine and sulfonamide functionalities?

- Answer: Key techniques include:

- 1H/13C-NMR: To confirm substituents on the triazine ring (e.g., dimethylamino, pyrrolidinyl) and benzamide linkage. Aromatic protons in the benzamide and triazine regions should show distinct splitting patterns .

- FTIR: Detect sulfonyl S=O stretches (~1350 cm⁻¹) and triazine C=N vibrations (~1550 cm⁻¹). Absence of residual NH bands (~3300 cm⁻¹) confirms complete substitution .

- High-resolution mass spectrometry (HRMS): To validate the molecular formula, especially given the compound’s high heteroatom content .

Q. How does the difluoromethyl sulfonyl group influence the compound’s reactivity and stability?

- Answer: The electron-withdrawing difluoromethyl sulfonyl group enhances electrophilicity at the sulfonamide sulfur, making it susceptible to nucleophilic attack (e.g., hydrolysis). Stability studies under varying pH and temperature are essential. Analogous sulfonamides show improved metabolic stability compared to non-fluorinated analogs, but may hydrolyze in strongly basic conditions .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected tautomerism) be resolved during structural elucidation?

- Answer: Tautomerism in triazine derivatives (e.g., thione-thiol equilibria) can lead to conflicting NMR/IR data. To resolve this:

- Perform variable-temperature NMR to observe dynamic equilibria and identify dominant tautomers.

- Use X-ray crystallography for definitive structural assignment, as seen in studies of triazole-thione analogs .

- Compare experimental IR spectra with computational simulations (e.g., DFT) to assign vibrational modes unambiguously .

Q. What experimental design principles optimize the yield of the triazine coupling step?

- Answer: Apply Design of Experiments (DoE) to systematically vary parameters:

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the triazine core.

- Catalyst: Use Lewis acids (e.g., ZnCl₂) to activate the triazine for amine coupling.

- Temperature: Elevated temperatures (80–100°C) improve kinetics but may promote side reactions.

- Monitor progress via LC-MS and optimize using response surface methodology (RSM), as demonstrated in flow-chemistry syntheses of complex heterocycles .

Q. How can computational modeling predict the compound’s binding affinity for biological targets?

- Answer:

- Molecular docking: Use software like AutoDock to simulate interactions with enzymes (e.g., kinases or sulfotransferases) by targeting the triazine’s hydrogen-bonding motifs and the sulfonamide’s electrostatic potential.

- MD simulations: Assess binding stability over time, focusing on the difluoromethyl group’s hydrophobic interactions.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. What strategies mitigate solubility challenges during in vitro assays?

- Answer:

- Co-solvent systems: Use DMSO-water gradients (<5% DMSO) to maintain solubility without denaturing proteins.

- Prodrug derivatization: Introduce ionizable groups (e.g., phosphate esters) on the benzamide moiety to enhance aqueous solubility.

- Nanoparticle encapsulation: Lipid-based carriers improve bioavailability, as shown for sulfonamide-triazine hybrids .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.